N-(4-{[2-(naphthylmethyl)-2-imidazolinyl]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[2-(naphthylmethyl)-2-imidazolinyl]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a naphthylmethyl group, an imidazolinyl ring, and a sulfonyl phenyl acetamide moiety. Its multifaceted structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds such as sulfonamide derivatives have been reported to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .
Mode of Action
Sulfonamide derivatives, which share a similar structure, are known to inhibit dhfr . DHFR is crucial for DNA synthesis and cell growth, thus its inhibition can lead to antimicrobial and antitumor activities .
Biochemical Pathways
The inhibition of dhfr by similar compounds can disrupt the folate pathway, affecting dna synthesis and cell growth .
Result of Action
The inhibition of dhfr by similar compounds can lead to the disruption of dna synthesis and cell growth, resulting in antimicrobial and antitumor activities .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(naphthylmethyl)-2-imidazolinyl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-naphthylmethylamine with imidazole-2-sulfonyl chloride under basic conditions to form the imidazolinyl intermediate. This intermediate is then reacted with 4-acetamidobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(naphthylmethyl)-2-imidazolinyl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiproliferative properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(dimethylamino)phenyl)acetamide
- N-(4-(morpholinosulfonyl)phenyl)acetamide
Uniqueness
N-(4-{[2-(naphthylmethyl)-2-imidazolinyl]sulfonyl}phenyl)acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its naphthylmethyl group and imidazolinyl ring contribute to its ability to participate in diverse chemical reactions, while its sulfonyl phenyl acetamide moiety enhances its biological properties.
Properties
IUPAC Name |
N-[4-[[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-16(26)24-19-9-11-20(12-10-19)29(27,28)25-14-13-23-22(25)15-18-7-4-6-17-5-2-3-8-21(17)18/h2-12H,13-15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBCLSGGVJOHEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.